molecular formula C14H9NO5 B14353742 2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid CAS No. 92262-74-3

2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid

Cat. No.: B14353742
CAS No.: 92262-74-3
M. Wt: 271.22 g/mol
InChI Key: SBUTVHKNDLKSQB-UHFFFAOYSA-N
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Description

2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid typically involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. One common method is the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts such as palladium or nickel. These methods are designed to maximize yield and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrobenzoebenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2-(2-nitrobenzoebenzofuran-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Amiodarone
  • Angelicin
  • Bergapten
  • Nodekenetin
  • Xanthotoxin
  • Usnic acid

Uniqueness

2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical and biological properties.

Properties

CAS No.

92262-74-3

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid

InChI

InChI=1S/C14H9NO5/c16-12(17)7-10-13-9-4-2-1-3-8(9)5-6-11(13)20-14(10)15(18)19/h1-6H,7H2,(H,16,17)

InChI Key

SBUTVHKNDLKSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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